6-Fluoropyridoxal phosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

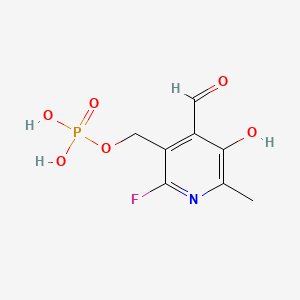

6-Fluoropyridoxal phosphate, also known as this compound, is a useful research compound. Its molecular formula is C8H9FNO6P and its molecular weight is 265.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Enzymatic Studies

6-Fluoropyridoxal phosphate has been extensively studied for its role in enzyme reconstitution and catalysis.

- Reconstitution of Enzymes : Kinetic studies have shown that this compound can effectively reconstitute apophosphorylase B, demonstrating characteristics similar to native enzymes but with reduced maximum velocity (Vmax) values. This suggests that while the compound retains functionality, it alters the enzyme's catalytic efficiency .

- Protonation States : Research utilizing fluorine-19 NMR has indicated that this compound exists predominantly as a neutral enolimine Schiff base in phosphorylases. The protonation state of the pyridine nitrogen plays a crucial role in enzyme activity, implicating it in substrate binding and catalysis .

Pharmacological Applications

The pharmacological potential of this compound is highlighted by its interactions with various biochemical pathways.

- Enhancement of Chemotherapy : A notable application is in the enhancement of chemotherapy regimens involving 5-fluorouracil (FUra). Clinical studies have demonstrated that high doses of pyridoxine (which increases levels of pyridoxal phosphate) significantly improve the efficacy of FUra and folinic acid treatments in advanced cancer patients. The observed tumor reduction rates were substantial, indicating a synergistic effect between these compounds .

- Mechanism-Based Inactivation : Studies have also explored the use of this compound as a mechanism-based inactivator for certain enzymes, providing insights into selective targeting for therapeutic purposes. This approach could lead to the development of novel inhibitors for diseases where specific enzymatic pathways are dysregulated .

Case Studies

Several case studies underscore the practical applications and biological significance of this compound.

Case Study 1: Antitumor Activity

A pilot clinical study involving patients with advanced carcinomas revealed that administration of high-dose pyridoxine prior to chemotherapy significantly enhanced treatment outcomes. Patients exhibited a median event-free survival of 37.7 months, with many experiencing substantial tumor shrinkage .

Case Study 2: Enzyme Kinetics

In vitro experiments with glycogen phosphorylase reconstituted with this compound showed altered kinetic parameters compared to native forms. The fluorinated coenzyme influenced substrate binding dynamics and catalytic rates, providing valuable data for understanding enzyme mechanisms .

Summary Table: Key Findings on this compound

Propiedades

Número CAS |

90932-80-2 |

|---|---|

Fórmula molecular |

C8H9FNO6P |

Peso molecular |

265.13 g/mol |

Nombre IUPAC |

(2-fluoro-4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl dihydrogen phosphate |

InChI |

InChI=1S/C8H9FNO6P/c1-4-7(12)5(2-11)6(8(9)10-4)3-16-17(13,14)15/h2,12H,3H2,1H3,(H2,13,14,15) |

Clave InChI |

UPISIGUJMYQUBS-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=C(C(=N1)F)COP(=O)(O)O)C=O)O |

SMILES canónico |

CC1=C(C(=C(C(=N1)F)COP(=O)(O)O)C=O)O |

Key on ui other cas no. |

90932-80-2 |

Sinónimos |

6-fluoropyridoxal phosphate 6-FPLP |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.